REACTION_SMILES
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[CH3:17][C:18]([CH3:19])([O-:20])[CH3:21].[Cl-:23].[K+:22].[NH2:1][c:2]1[n:3][c:4]([O:15][CH3:16])[cH:5][cH:6][c:7]1[NH:8][CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14].[NH4+:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[NH:1]1[c:2]2[n:3][c:4]([O:15][CH3:16])[cH:5][cH:6][c:7]2[NH:8][CH2:9][C:10]1=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CCOC(=O)CNc1ccc(OC)nc1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CNc1ccc(OC)nc1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc2c(n1)NC(=O)CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |